molecular formula C15H21FN2O3 B3027076 (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-12-2

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B3027076
CAS No.: 1233860-12-2
M. Wt: 296.34
InChI Key: JOAYWNSGIRYALC-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a tert-butyl ester group, an amino group, and a fluorophenoxy group. Its unique structure makes it a valuable molecule for studying stereochemistry and its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the pyrrolidine ring.

    Addition of the Amino Group: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.

    Esterification: The tert-butyl ester group is added through an esterification reaction, typically involving tert-butyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Replacement of the fluorophenoxy group with other nucleophiles.

Scientific Research Applications

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-(2-amino-3-chlorophenoxy)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    (S)-tert-Butyl 3-(2-amino-3-bromophenoxy)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    (S)-tert-Butyl 3-(2-amino-3-methylphenoxy)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in drug design and development.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAYWNSGIRYALC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143759
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-12-2
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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